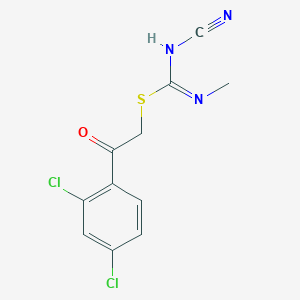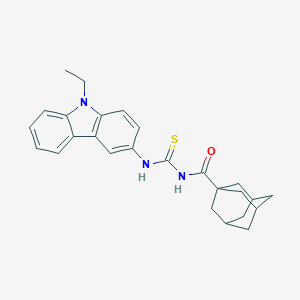
2-(2,4-dichlorophenyl)-2-oxoethyl N'-cyano-N-methylimidothiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate is a synthetic organic compound. It is characterized by the presence of a dichlorophenyl group, an oxoethyl group, a cyano group, and an imidothiocarbamate moiety. Compounds with similar structures are often used in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Introduction of the Oxoethyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the dichlorophenyl intermediate in the presence of a Lewis acid catalyst.
Formation of the Imidothiocarbamate Moiety: This step involves the reaction of the oxoethyl intermediate with a cyano and methyl-substituted thiourea derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Temperature Control: Maintaining specific temperatures to favor desired reactions and minimize side reactions.
Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the cyano or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a component in agricultural formulations.
作用机制
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Pathways: Interference with biochemical pathways, resulting in altered cellular functions.
相似化合物的比较
Similar Compounds
- 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-ethylimidothiocarbamate
- 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-propylimidothiocarbamate
Uniqueness
2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
属性
分子式 |
C11H9Cl2N3OS |
|---|---|
分子量 |
302.2g/mol |
IUPAC 名称 |
[2-(2,4-dichlorophenyl)-2-oxoethyl] N-cyano-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-15-11(16-6-14)18-5-10(17)8-3-2-7(12)4-9(8)13/h2-4H,5H2,1H3,(H,15,16) |
InChI 键 |
ZORWMIDSLLVOOR-UHFFFAOYSA-N |
SMILES |
CN=C(NC#N)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
手性 SMILES |
CN=C(NC#N)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CN=C(NC#N)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B383215.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[4-oxo-3-phenyl-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383216.png)
![2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B383218.png)
![Diethyl 5-[({[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383221.png)
![7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine](/img/structure/B383223.png)
![N-(1-adamantylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B383227.png)
![N-(1-adamantylcarbonyl)-N'-[4-(1H-benzimidazol-2-yl)phenyl]thiourea](/img/structure/B383228.png)
![3-({[(1-adamantylcarbonyl)amino]carbothioyl}amino)-N-(2-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide](/img/structure/B383229.png)

![methyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383231.png)
![N-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbothioyl)-1-adamantanecarboxamide](/img/structure/B383232.png)
![3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE](/img/structure/B383233.png)
![2-methyl-4-[3-(trifluoromethyl)phenoxy]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B383234.png)
![N-allyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383235.png)
